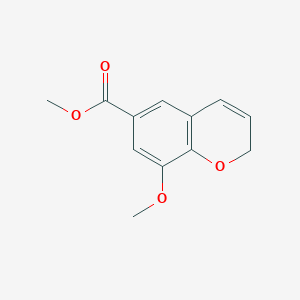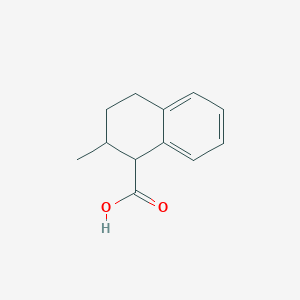
2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, characterized by a tetrahydronaphthalene core with a methyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthoic acid using a palladium or platinum catalyst under high pressure and temperature conditions . Another approach involves the reduction of 2-methyl-1,2,3,4-tetrahydronaphthalene using lithium aluminum hydride (LiAlH4) followed by oxidation with potassium permanganate (KMnO4) to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound often employs continuous flow hydrogenation processes, utilizing supported metal catalysts such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al2O3). These processes are optimized for high yield and purity, with reaction conditions carefully controlled to prevent over-reduction or unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid.
Reduction: Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Formation of 2-bromo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Aplicaciones Científicas De Investigación
2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
- 2-Methyl-1,2,3,4-tetrahydronaphthalene
Comparison: Compared to its analogs, 2-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-5,8,11H,6-7H2,1H3,(H,13,14) |
Clave InChI |
BWKUEJPKLJPKCP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=CC=CC=C2C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


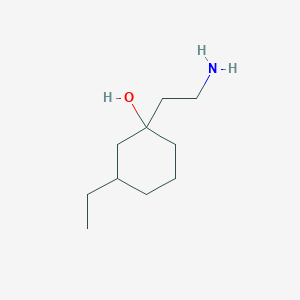
![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)
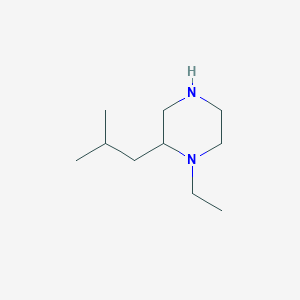
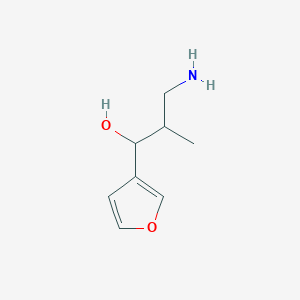

![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)


![Methyl 2,4,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183944.png)
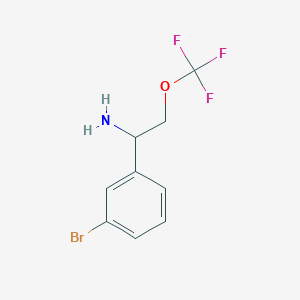
![2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B13183951.png)
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13183959.png)
![4,4-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13183960.png)
